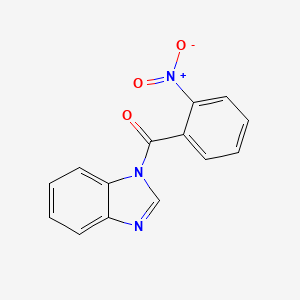

1-(2-nitrobenzoyl)-1H-benzimidazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzimidazole derivatives, including 1-(2-nitrobenzoyl)-1H-benzimidazole, generally involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives under various conditions. Key steps may involve the formation of an intermediate Schiff base followed by cyclization to form the benzimidazole core. Specific methods may vary depending on the substituents and desired product specificity. Detailed synthesis methods and optimizations are reported in studies focusing on enhancing yields and introducing functional groups at specific positions on the benzimidazole ring.

Molecular Structure Analysis

The molecular structure of 1-(2-nitrobenzoyl)-1H-benzimidazole and its derivatives has been extensively studied through X-ray crystallography and computational methods. These studies reveal the planarity or near-planarity of the benzimidazole core and the spatial arrangement of substituents, which affect the compound's reactivity, interaction with other molecules, and potential biological activity. The presence of the nitro group significantly influences electronic distribution within the molecule, affecting its chemical properties and interactions.

Chemical Reactions and Properties

Benzimidazole derivatives, including 1-(2-nitrobenzoyl)-1H-benzimidazole, participate in various chemical reactions, such as nucleophilic substitution, electrophilic substitution, and coupling reactions. The nitro group makes the molecule a versatile intermediate for further chemical modifications, such as reduction to amino derivatives, which can be further transformed into a wide range of functional groups. These reactions expand the utility of benzimidazole derivatives in synthetic chemistry.

Physical Properties Analysis

The physical properties of 1-(2-nitrobenzoyl)-1H-benzimidazole, such as melting point, solubility in different solvents, and crystal structure, are crucial for its handling and application in various fields. The compound's solubility profile influences its reactivity and the choice of solvents for reactions and applications in material science and pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties of 1-(2-nitrobenzoyl)-1H-benzimidazole, including acidity, basicity, and reactivity towards various reagents, are significantly influenced by the benzimidazole core and the nitro substituent. These properties determine the compound's role as a ligand in coordination chemistry, its potential as a catalyst or catalyst precursor, and its reactivity in organic synthesis.

For detailed information on the synthesis, structure, reactions, and properties of 1-(2-nitrobenzoyl)-1H-benzimidazole and related compounds, refer to the following studies:

- Synthesis and structure analysis: (Sparke et al., 2010), (Belaziz et al., 2013).

- Chemical reactions and properties: (Romero-Castro et al., 2011), (Albinati et al., 1988).

- Physical and chemical properties: (Burlov et al., 2016), (Gardiner et al., 1995).

属性

IUPAC Name |

benzimidazol-1-yl-(2-nitrophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O3/c18-14(10-5-1-3-7-12(10)17(19)20)16-9-15-11-6-2-4-8-13(11)16/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKIPBWSGKXVORT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N2C=NC3=CC=CC=C32)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-benzimidazol-1-yl(2-nitrophenyl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(1-isopropyl-4-piperidinyl)carbonyl]-4-(2-thienylmethyl)-1,4-diazepane](/img/structure/B5647802.png)

![1-(4-chlorobenzyl)-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5647811.png)

![1-methyl-6-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5647822.png)

![4,6-dimethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}pyrimidine](/img/structure/B5647827.png)

![2-[2-(1H-imidazol-4-yl)ethyl]-9-[(2-methyltetrahydrofuran-2-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5647835.png)

![1-isopropyl-4-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B5647841.png)

![2-[2-(1H-imidazol-4-yl)ethyl]-9-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5647853.png)

![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide](/img/structure/B5647866.png)

![1-{2-[7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}-4-piperidinol](/img/structure/B5647884.png)

![3-[3-(1H-imidazol-2-yl)benzoyl]-7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine](/img/structure/B5647894.png)

![4-[4-cyclopropyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(5-methylisoxazol-3-yl)carbonyl]piperidine](/img/structure/B5647901.png)